(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
This compound features a thiazole core substituted at the 4-position with a 5-chlorothiophen-2-yl group and an acrylamide moiety at the 2-position, which is further substituted with a thiophen-2-yl group. The (E)-stereochemistry of the acrylamide double bond is critical for maintaining planar conformation, enhancing interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS3/c15-12-5-4-11(21-12)10-8-20-14(16-10)17-13(18)6-3-9-2-1-7-19-9/h1-8H,(H,16,17,18)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDPGZFEIKOKP-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that it could be used as an intermediate to synthesize thrombopoietin. Thrombopoietin is a hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow. It binds to the c-Mpl receptor, stimulating the production and differentiation of megakaryocytes, the bone marrow cells that fragment into large numbers of platelets.
Biological Activity
The compound (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Thiazole and Thiophene Rings : These heterocyclic components are known for their biological significance and are often involved in interactions with various biological targets.
- Acrylamide Moiety : This part of the molecule is crucial for its activity, particularly in modulating interactions with enzymes.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thiazole and thiophene exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound were evaluated for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
- COX Inhibition :
- LOX Inhibition :
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound likely binds to the active sites of COX and LOX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory potential of this compound:
- Experimental Setup : Various concentrations of the compound were tested against COX and LOX enzymes using spectrophotometric methods to measure absorbance changes indicative of enzyme activity.
In Vivo Studies
In vivo studies have corroborated the findings from in vitro experiments:
- Animal Models : Compounds similar to this compound were administered at doses of 5, 10, and 20 mg/kg body weight in animal models to assess analgesic effects.
Data Summary
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Thiophene vs. Furan: Replacement of thiophene with furan in acrylamides (e.g., ) diminishes antinociceptive activity, underscoring the importance of sulfur’s electronic effects in receptor interactions .
- Chlorine Substitutions: Dichlorophenyl and chlorobenzyl groups () may enhance pro-apoptotic activity but increase toxicity risks compared to the target’s single chlorine .
Q & A
Basic: What synthetic methodologies are employed to synthesize (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how is its structural integrity confirmed?
The compound is synthesized via multi-step reactions involving precursor functionalization, such as coupling acrylamide derivatives with thiazole and thiophene moieties under controlled conditions (e.g., ethanol or methanol as solvents, room temperature or reflux). Key steps include the formation of the thiazole ring and subsequent acrylamide conjugation. Structural confirmation employs IR spectroscopy (to identify functional groups like C=O and N-H stretches), NMR (to assign proton environments and verify stereochemistry), and mass spectrometry (to confirm molecular weight). Cross-validation with computational methods (e.g., density-functional theory) enhances accuracy .
Advanced: How can reaction conditions be optimized to improve yield and purity of this acrylamide derivative?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or acid/base mediators can improve regioselectivity.
- Temperature control : Reflux conditions for thiazole ring closure versus room temperature for acrylamide coupling .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate high-purity crystals .
Basic: What analytical techniques resolve discrepancies in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) are addressed by:
- Multi-technique validation : Combining -, -NMR, and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational validation : Comparing experimental IR/NMR with quantum chemical predictions (e.g., using Gaussian or Multiwfn) .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., SHELXL refinement) .
Advanced: Which computational methods predict the electronic properties and reactivity of this compound?
- Density-functional theory (DFT) : Calculates HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Wavefunction analysis (Multiwfn) : Evaluates electron localization, bond orders, and charge transfer dynamics for reactivity insights .
- Molecular docking : Screens binding affinities to biological targets (e.g., kinases) using AutoDock or Schrödinger .
Basic: How is the anticancer activity of this compound evaluated in preclinical studies?
- In vitro assays :
- Cell viability : MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- Cell cycle arrest : PI staining and flow cytometry to detect G1/S or G2/M phase arrest .
- Target engagement : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
Advanced: What mechanistic studies elucidate its mode of action as a kinase inhibitor?
- Enzymatic assays : Measure IC values against purified kinases (e.g., CDK7) using fluorescence-based ADP-Glo assays .
- Molecular dynamics simulations : Track ligand-protein interactions (e.g., binding to ATP pockets) over time .
- Mutagenesis studies : Identify critical residues in kinase domains via site-directed mutagenesis .
Basic: How is the crystal structure determined, and what insights does it provide?
- Single-crystal X-ray diffraction : Data collected at low temperature (100 K) to minimize disorder.
- SHELXL refinement : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking) .
- Hirshfeld surface analysis : Quantifies hydrogen bonding and van der Waals interactions influencing packing .
Advanced: How do structural modifications (e.g., substituent variations) affect bioactivity in SAR studies?
- Thiophene vs. furan substitution : Thiophene enhances π-stacking with hydrophobic kinase pockets, increasing potency .
- Chlorine position : 5-Cl on thiophene improves metabolic stability compared to 4-Cl .
- Acrylamide geometry : The E-isomer ensures optimal alignment with catalytic lysine residues in kinases .
Advanced: How are contradictions between computational predictions and experimental bioactivity data reconciled?
- Solvent effects : DFT calculations often neglect solvation; implicit/explicit solvent models (e.g., SMD) improve agreement .
- Conformational flexibility : Docking rigid structures may miss bioactive conformers; molecular dynamics account for flexibility .
- Off-target interactions : Experimental assays may detect activity against unintended targets (e.g., GPCRs) .
Basic: What pharmacokinetic and toxicity profiles are critical for translational research?
- ADME assays :
- Microsomal stability : Liver microsome incubation to assess metabolic degradation .
- CYP inhibition : Screen for cytochrome P450 interactions using fluorogenic substrates .
- Toxicity :
- hERG assay : Patch-clamp testing to evaluate cardiac risk .
- Ames test : Bacterial reverse mutation assay for genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
